1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea
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Overview
Description
PMID25666693-Compound-118: is a small molecular drug primarily indicated for cancer-related pain. It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
Preparation Methods
The synthetic routes and reaction conditions for PMID25666693-Compound-118 involve several steps. The compound is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID25666693-Compound-118 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID25666693-Compound-118 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cancer-related pain and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of PMID25666693-Compound-118 involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This ligand-activated non-selective calcium permeant cation channel is involved in the detection of noxious chemical and thermal stimuli. The compound acts as an antagonist, blocking the channel and thereby reducing pain signals. The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
Comparison with Similar Compounds
PMID25666693-Compound-118 can be compared with other similar compounds that target the transient receptor potential cation channel V1 (TRPV1). Some of these similar compounds include:
Capsaicin: A well-known TRPV1 agonist used for pain relief.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain.
What sets PMID25666693-Compound-118 apart is its unique structure and specific antagonistic action on TRPV1, making it a promising candidate for treating cancer-related pain .
Properties
Molecular Formula |
C20H21ClN4O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |
InChI |
InChI=1S/C20H21ClN4O3/c21-14-7-6-13(17(10-14)25-8-1-2-9-25)11-22-20(27)24-16-5-3-4-15-19(16)28-12-18(26)23-15/h3-7,10H,1-2,8-9,11-12H2,(H,23,26)(H2,22,24,27) |
InChI Key |
IMKHWDHGNGTOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)CNC(=O)NC3=CC=CC4=C3OCC(=O)N4 |
Origin of Product |
United States |
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